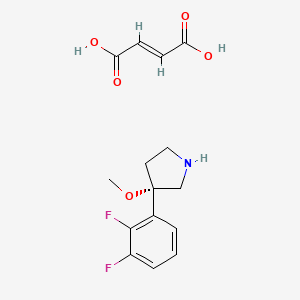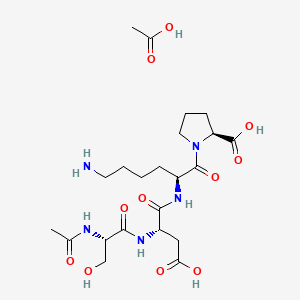
Zxh-4-130 (tfa)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZXH-4-130 (TFA) is a highly potent and selective degrader of cereblon (CRBN), a protein involved in various cellular processes. This compound is a CRBN-VHL hetero-PROTAC (proteolysis-targeting chimera) that induces targeted protein degradation. ZXH-4-130 (TFA) has shown significant potential in preclinical studies for its ability to degrade CRBN effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
ZXH-4-130 (TFA) is synthesized through a series of chemical reactions involving the coupling of specific ligands to form the hetero-PROTAC structure. The synthetic route typically involves the following steps:
Ligand Synthesis: The synthesis of ligands that bind to CRBN and von Hippel-Lindau (VHL) proteins.
Coupling Reaction: The ligands are coupled using a linker to form the hetero-PROTAC compound.
Purification: The final product is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods
Industrial production of ZXH-4-130 (TFA) involves scaling up the synthetic route while ensuring the consistency and purity of the final product. This process includes:
Optimization of Reaction Conditions: Scaling up the reactions while maintaining optimal conditions for yield and purity.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Purification and Formulation: Using advanced purification techniques and formulating the compound for research use
Chemical Reactions Analysis
Types of Reactions
ZXH-4-130 (TFA) undergoes various chemical reactions, including:
Degradation Reaction: Induces the degradation of CRBN through the ubiquitin-proteasome system.
Binding Reactions: Binds selectively to CRBN and VHL proteins to form a ternary complex.
Common Reagents and Conditions
Reagents: Common reagents include ligands specific to CRBN and VHL, linkers, and solvents like dimethyl sulfoxide (DMSO).
Conditions: Reactions are typically carried out under controlled temperature and pH conditions to ensure optimal binding and degradation activity.
Major Products
The major product formed from these reactions is the degraded CRBN protein, which is targeted for proteasomal degradation .
Scientific Research Applications
ZXH-4-130 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study protein degradation mechanisms and develop new PROTACs.
Biology: Helps in understanding the role of CRBN in cellular processes and its involvement in diseases.
Medicine: Potential therapeutic applications in treating diseases associated with CRBN, such as certain cancers.
Industry: Used in drug discovery and development to identify new therapeutic targets and develop novel treatments
Mechanism of Action
ZXH-4-130 (TFA) exerts its effects by inducing the degradation of CRBN through the ubiquitin-proteasome system. The compound binds to CRBN and VHL proteins, forming a ternary complex that facilitates the ubiquitination and subsequent proteasomal degradation of CRBN. This targeted degradation disrupts CRBN-dependent processes, providing a powerful tool for studying and modulating protein function .
Comparison with Similar Compounds
Similar Compounds
ZXH-4-137: Another potent and selective CRBN degrader with similar properties to ZXH-4-130 (TFA).
PROTAC CDK9 Degrader-1: A selective degrader of cyclin-dependent kinase 9 (CDK9) using a similar PROTAC mechanism.
PROTAC ER Degrader-4: A degrader of estrogen receptor (ER) using the PROTAC approach.
Uniqueness
ZXH-4-130 (TFA) is unique due to its high selectivity and potency in degrading CRBN. It has shown superior efficacy in preclinical studies compared to other CRBN degraders, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C48H59F3N6O11S |
|---|---|
Molecular Weight |
985.1 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C46H58N6O9S.C2HF3O2/c1-28-39(62-27-48-28)30-19-17-29(18-20-30)25-47-41(56)34-24-31(53)26-51(34)45(60)40(46(2,3)4)49-36(54)16-11-9-7-5-6-8-10-12-23-61-35-15-13-14-32-38(35)44(59)52(43(32)58)33-21-22-37(55)50-42(33)57;3-2(4,5)1(6)7/h13-15,17-20,27,31,33-34,40,53H,5-12,16,21-26H2,1-4H3,(H,47,56)(H,49,54)(H,50,55,57);(H,6,7)/t31-,33?,34+,40-;/m1./s1 |
InChI Key |
QKDOGOBHFHCHMX-YYRHATPXSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCOC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCOC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


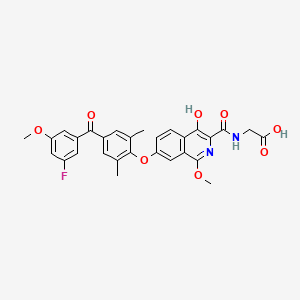
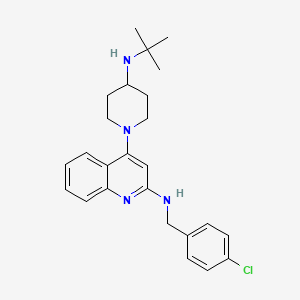
![4-[[[2-[(4-fluorophenyl)methyl]-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B10829338.png)
![(2S,4R)-1-[(2R)-3-[[4-[[4-[4-[[5-chloro-4-(methylamino)pyrimidin-2-yl]amino]-3-methoxybenzoyl]piperazin-1-yl]methyl]cyclohexyl]methylsulfanyl]-2-[(1-fluorocyclopropanecarbonyl)amino]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10829344.png)
![5-cyclopropyl-6-(2,6-dimethylpyridin-4-yl)-N-[(3R,4R)-3-fluoro-1-methylpiperidin-4-yl]-1H-indazol-3-amine](/img/structure/B10829345.png)
![4-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-N-cyclopentylbenzenesulfonamide](/img/structure/B10829347.png)
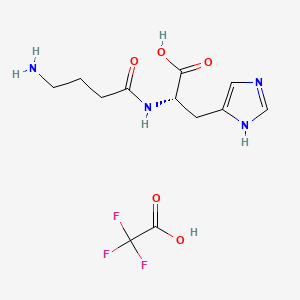
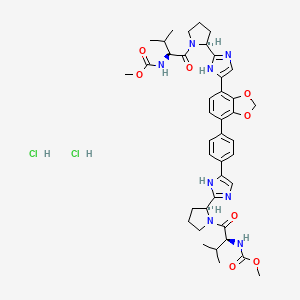
![2-methyl-N-[[1-(4-phenylpiperazin-1-yl)cyclohexyl]methyl]-3,4-dihydro-1H-isoquinoline-5-carboxamide](/img/structure/B10829372.png)
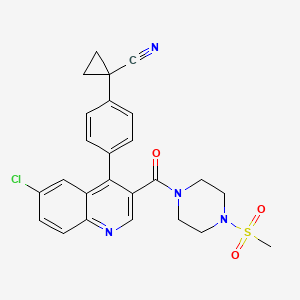
![3-[2-[(4-Fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one;methane;hydrate](/img/structure/B10829382.png)
![(E)-but-2-enedioic acid;N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide;methane](/img/structure/B10829384.png)
